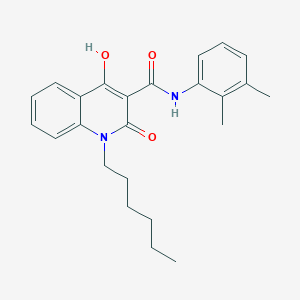
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with the following structural formula:
C15H16NO3
This compound belongs to the quinoline class and contains a carboxamide functional group. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. One common approach involves the condensation of 2,3-dimethylaniline with hexyl isocyanate, followed by cyclization to form the quinoline ring. The carboxamide group is then introduced via reaction with an appropriate acid chloride.
Reaction Conditions::Condensation and Cyclization: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., chloroform or dichloromethane) and a base (such as triethylamine).
Carboxamide Formation: The carboxamide group is introduced using acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
化学反応の分析
Reactions::
Oxidation: N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Substitution: The compound may participate in nucleophilic substitution reactions at the carboxamide nitrogen.
Reduction: Reduction of the quinoline ring system could yield tetrahydroquinoline derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Ammonia or primary amines.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The specific products formed depend on reaction conditions and substituents. Oxidation may yield quinone derivatives, while substitution could lead to various amide or amine derivatives.
科学的研究の応用
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or sensors.
作用機序
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique, similar compounds include:
2-Bromo-benzamide: A simpler benzamide derivative .
N,N-Dimethyl p-bromobenzamide: Another related compound .
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-20-14-8-7-12-18(20)22(27)21(24(26)29)23(28)25-19-13-10-11-16(2)17(19)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28) |
InChIキー |
DIQIKBWJROKCCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
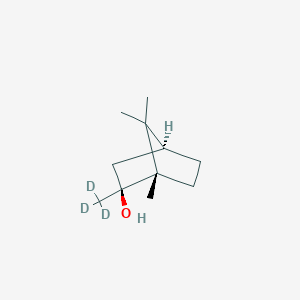
![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)
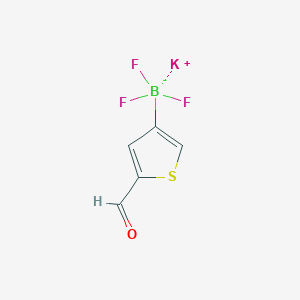
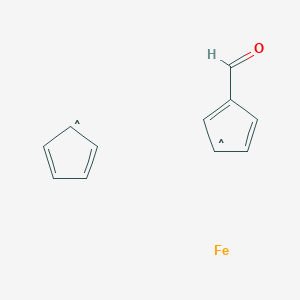
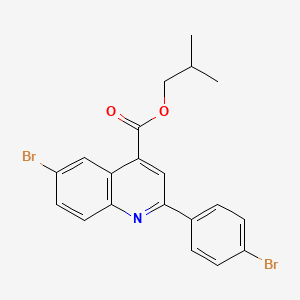
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)
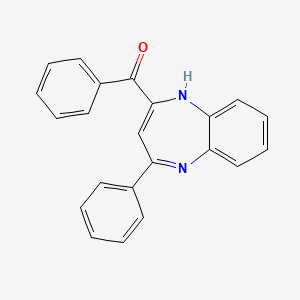
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)
